Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate
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Overview
Description
Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate is an organic compound with the molecular formula C9H14O6. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions, making it valuable in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale acetalization processes. These processes utilize efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide in absolute alcohol to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or Grignard reagents in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds, allowing selective reactions on other functional groups without affecting the protected carbonyl.
Biology: It serves as a starting material for synthesizing biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate exerts its effects involves the formation of stable acetal or ketal structures. These structures protect carbonyl groups from unwanted reactions, allowing selective transformations of other functional groups. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable intermediates .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,3-O-isopropylidene-L-tartrate
- 2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester
- 2,2-Dimethyl-1,3-dioxolane-4β,5α-dicarboxylic acid dimethyl ester
Uniqueness
Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific structural configuration, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form stable acetal or ketal structures makes it particularly valuable in synthetic organic chemistry .
Properties
CAS No. |
6942-13-8 |
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Molecular Formula |
C11H18O6 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C11H18O6/c1-5-6-11(2)16-7(9(12)14-3)8(17-11)10(13)15-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
UCAPDADNIUUTOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OC(C(O1)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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